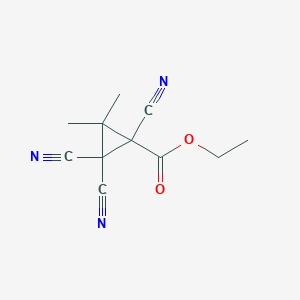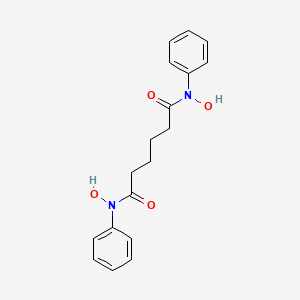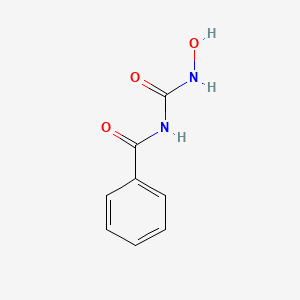
n-(Hydroxycarbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(hydroxyamino)-oxomethyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
N-[(hydroxyamino)-oxomethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine or hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
N-[(hydroxyamino)-oxomethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is a potent inhibitor of histone deacetylases, making it valuable in studies of gene expression and epigenetics
Medicine: Due to its ability to inhibit histone deacetylases, it has potential therapeutic applications in cancer treatment and other diseases involving dysregulated gene expression
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
N-[(hydroxyamino)-oxomethyl]benzamide exerts its effects primarily by inhibiting histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The compound targets specific histone deacetylases, such as HDAC6, and affects various molecular pathways involved in cell differentiation, proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide
- 4-dimethylamino-N-(6-hydroxycarbamoylhexyl)benzamide
- Histone deacetylase inhibitor III
Uniqueness
N-[(hydroxyamino)-oxomethyl]benzamide is unique due to its specific inhibition of histone deacetylases, particularly HDAC6, which distinguishes it from other similar compounds. This specificity makes it a valuable tool in studying gene regulation and developing targeted therapies .
Propiedades
Número CAS |
24954-50-5 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
N-(hydroxycarbamoyl)benzamide |
InChI |
InChI=1S/C8H8N2O3/c11-7(9-8(12)10-13)6-4-2-1-3-5-6/h1-5,13H,(H2,9,10,11,12) |
Clave InChI |
NUATUDZTFKFPMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


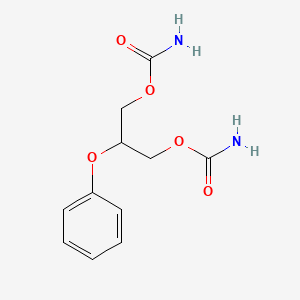
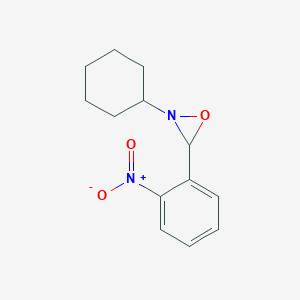

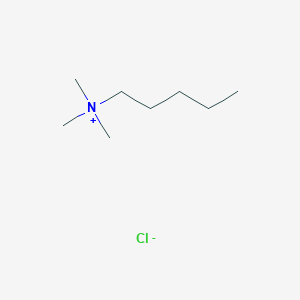
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)

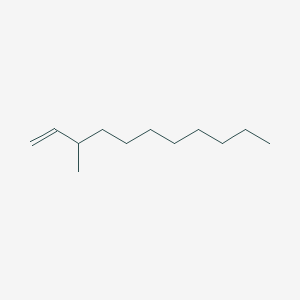

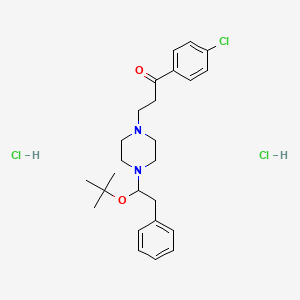

![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
